![molecular formula C10H6ClNOS B1349502 2-(4-Chlorophenyl)thiazole-4-carbaldehyde CAS No. 21278-77-3](/img/structure/B1349502.png)
2-(4-Chlorophenyl)thiazole-4-carbaldehyde
Overview
Description
“2-(4-Chlorophenyl)thiazole-4-carbaldehyde” is a chemical compound that contains a thiazole ring. Thiazole is a versatile moiety that contributes to the development of various drugs and biologically active agents . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of thiazole compounds often involves reactions with various derivatives. For instance, the α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)thiazole-4-carbaldehyde” can be represented by the empirical formula C10H6ClNOS and has a molecular weight of 223.68 . The structure configuration of similar compounds has been determined by elemental analysis and various spectroscopic techniques such as IR, HNMR, and GCMS .
Chemical Reactions Analysis
Thiazole compounds, including “2-(4-Chlorophenyl)thiazole-4-carbaldehyde”, can undergo various chemical reactions. For instance, they can participate in donor–acceptor, nucleophilic, and oxidation reactions .
Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)thiazole-4-carbaldehyde” is a solid compound . Its SMILES string representation is O=C([H])C1=NC(C2=CC=C(Cl)C=C2)=CS1 . The InChI key for this compound is YGKCTNFJQOTDSJ-UHFFFAOYSA-N .
Scientific Research Applications
Activation of Nuclear Receptors
This compound has been used to stimulate human constitutive androstane receptor (CAR) nuclear translocation, which is significant in the study of drug metabolism and the activation of mouse CAR and human CAR .
Antimicrobial Activity
It has shown potent antibacterial activity against Gram-negative bacteria and significant antifungal activity against strains like Candida albicans and Candida glabrata, indicating its potential in developing new antimicrobial agents .
Anti-inflammatory and Antinociceptive Potential
2-(4-Chlorophenyl)thiazole-4-carbaldehyde may serve as a reactant in synthesizing compounds with potential anti-inflammatory and antinociceptive activities, which are important properties for pain management and inflammation treatment .
Antioxidant Properties
Research includes the synthesis of thiazole derivatives with antioxidant activity, which is crucial for combating oxidative stress-related diseases .
Molecular Docking Studies
The compound has been involved in molecular docking studies, particularly in research targeting COVID-19, showcasing its relevance in current pandemic-related drug discovery efforts .
Anticancer Drug Resistance
Efforts have been made to study the pharmacological activities of thiazole derivatives to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells, highlighting its significance in cancer research .
Future Directions
The future directions for “2-(4-Chlorophenyl)thiazole-4-carbaldehyde” and similar compounds could involve further exploration of their potential in drug development and other biological applications . More research is needed to fully understand their mechanisms of action and potential therapeutic benefits.
properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEJNZQGJYCMKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366604 | |
Record name | 2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
CAS RN |
21278-77-3 | |
Record name | 2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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